molecular formula C6H16OSi B160341 Isopropoxytrimethylsilane CAS No. 1825-64-5

Isopropoxytrimethylsilane

Cat. No.: B160341
CAS No.: 1825-64-5
M. Wt: 132.28 g/mol
InChI Key: NNLPAMPVXAPWKG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Isopropoxytrimethylsilane plays a significant role in biochemical reactions, particularly in the protection of hydroxyl groups. It interacts with various enzymes and proteins to facilitate these reactions . The nature of these interactions is primarily through the conversion of hydroxyl groups into trimethylsilyl ethers .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its role as a silylating agent. It binds to hydroxyl groups, converting them into trimethylsilyl ethers . This can lead to changes in the activity of enzymes, proteins, and other biomolecules, potentially influencing gene expression and other cellular processes.

Metabolic Pathways

Given its role as a silylating agent, it may interact with enzymes or cofactors involved in the metabolism of compounds containing hydroxyl groups .

Preparation Methods

Isopropoxytrimethylsilane can be synthesized from propanol through a reaction involving hexamethyldisilazane and a strongly acidic styrene cationic resin. The process involves the following steps :

  • Add 1600 g of hexamethyldisilazane and 40 g of 731 strongly acidic styrene cationic resin into a reaction vessel equipped with mechanical stirring, a dropping device, a tail gas absorption device, and a strong condensation reflux device.
  • Introduce nitrogen into the reaction vessel and heat the system to 55°C.
  • Add 1300 g of propanol dropwise while maintaining a slightly positive pressure in the reaction system.
  • Allow the reaction to proceed at 50-60°C for 5 hours.
  • Filter out the resin, resulting in a product with a content higher than 97%, which can be directly used as a finished product. The yield of this compound is approximately 88%.

Chemical Reactions Analysis

Isopropoxytrimethylsilane undergoes various chemical reactions, primarily due to its properties as a silylating agent :

    Oxidation: It can be oxidized to form silicon oxides.

    Reduction: It can participate in reduction reactions, particularly in metal-catalyzed radical hydrofunctionalization reactions.

    Substitution: It can undergo substitution reactions, where the isopropoxy group is replaced by other functional groups.

    Hydrolysis: It can be hydrolyzed under acidic conditions to remove the trimethylsilyl group, regenerating the hydroxyl group.

Common reagents and conditions used in these reactions include Lewis acids, metal catalysts, and mild acidic conditions. The major products formed from these reactions are typically trimethylsilyl ethers and their derivatives.

Scientific Research Applications

Isopropoxytrimethylsilane has several scientific research applications:

    Chemistry: It is widely used as a silylating agent to protect hydroxyl groups during organic synthesis. This protection is crucial for preventing premature or undesired reactions.

    Biology: It is used in the synthesis of silicon-based compounds that have applications in biological research, such as the development of biocompatible materials.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of water-repellent coatings and silicon-based materials for various industrial applications.

Comparison with Similar Compounds

Isopropoxytrimethylsilane can be compared with other similar compounds, such as methoxytrimethylsilane, ethoxytrimethylsilane, and (isopropenyloxy)trimethylsilane . These compounds share similar properties as silylating agents but differ in their alkoxy groups:

    Methoxytrimethylsilane: Contains a methoxy group instead of an isopropoxy group.

    Ethoxytrimethylsilane: Contains an ethoxy group instead of an isopropoxy group.

    (Isopropenyloxy)trimethylsilane: Contains an isopropenyloxy group, which introduces a double bond, making it more reactive in certain conditions.

This compound is unique due to its specific alkoxy group, which provides distinct reactivity and stability compared to its analogs.

Properties

IUPAC Name

trimethyl(propan-2-yloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16OSi/c1-6(2)7-8(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLPAMPVXAPWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171300
Record name Trimethyl(1-methylethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1825-64-5
Record name Trimethyl(1-methylethoxy)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1825-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl(1-methylethoxy)silane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethyl(1-methylethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl(1-methylethoxy)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.793
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Isopropoxytrimethylsilane
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Isopropoxytrimethylsilane
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Isopropoxytrimethylsilane
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Isopropoxytrimethylsilane
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Isopropoxytrimethylsilane

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